CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester

Catalog No.
S3059822
CAS No.
1801693-97-9
M.F
C10H11Cl2IN2O2
M. Wt
389.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)...

CAS Number

1801693-97-9

Product Name

CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester

IUPAC Name

tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate

Molecular Formula

C10H11Cl2IN2O2

Molecular Weight

389.01

InChI

InChI=1S/C10H11Cl2IN2O2/c1-10(2,3)17-9(16)15-6-4-5(13)7(11)8(12)14-6/h4H,1-3H3,(H,14,15,16)

InChI Key

NFKDYKJQSRILEG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C(=C1)I)Cl)Cl

solubility

not available

Carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester (CAS 1801693-97-9) is a polyhalogenated, Boc-protected aminopyridine building block utilized for the synthesis of advanced targeted therapeutics, particularly allosteric SHP2 inhibitors [1]. Featuring a pre-installed iodine atom at the C4 position and chlorine atoms at the C5 and C6 positions, this compound provides an orthogonal reactivity profile designed for precise, regioselective downstream modifications [2]. For industrial procurement, sourcing this exact polyhalogenated intermediate eliminates the need for hazardous, multi-step cryogenic lithiation workflows, offering a stable, readily processable precursor for complex active pharmaceutical ingredient (API) manufacturing.

Attempting to substitute this compound with its 4-unsubstituted precursor (tert-butyl (5,6-dichloropyridin-2-yl)carbamate) or the unprotected free amine (2-amino-5,6-dichloro-4-iodopyridine) introduces severe process bottlenecks. Utilizing the 4-unsubstituted analog forces manufacturers to perform highly sensitive directed ortho-lithiation (DoM) at cryogenic temperatures (-78 °C) using excess pyrophoric reagents, which drastically increases scale-up costs and safety risks [1]. Conversely, deploying the unprotected free amine leads to competitive N-coordination with transition metal catalysts, resulting in catalyst poisoning, poor cross-coupling yields, and the need for expensive late-stage amine protection [2].

Elimination of Cryogenic Lithiation Hazards in Scale-Up

In-house synthesis of the C4-iodo moiety from the 4-unsubstituted precursor requires harsh cryogenic conditions (-78 °C) and >2.2 equivalents of n-butyllithium to overcome competitive deprotonation of the Boc-NH group before iodine quenching [1]. Procuring the pre-iodinated compound (CAS 1801693-97-9) bypasses this completely, allowing direct entry into ambient or mild-temperature cross-coupling or metal-halogen exchange protocols (often utilizing NaH followed by 1 equivalent of n-BuLi) [2].

Evidence DimensionReagent stoichiometry and temperature requirements
Target Compound DataPre-iodinated (CAS 1801693-97-9) requiring 0 eq n-BuLi for iodination, direct use in downstream steps at >-78 °C or mild conditions.
Comparator Or Baseline4-unsubstituted precursor requiring -78 °C and >2.2 eq n-BuLi for C4-iodination.
Quantified DifferenceElimination of cryogenic iodination step and >50% reduction in total pyrophoric organolithium usage across the synthetic route.
ConditionsPilot-scale intermediate synthesis.

Bypassing the cryogenic lithiation-iodination sequence removes the need for specialized cooling reactors and mitigates severe safety hazards during API scale-up.

Absolute Regiocontrol via C-I vs C-Cl Orthogonality

The compound features a C4-iodine alongside C5/C6-chlorines, exploiting the significant bond dissociation energy (BDE) differential between C-I (~234 kJ/mol) and C-Cl (~327 kJ/mol) bonds [1]. This ~93 kJ/mol gap ensures that palladium-catalyzed oxidative addition or halogen-metal exchange occurs with >99% regioselectivity at the C4 position, leaving the C5 and C6 chlorines completely intact for subsequent late-stage functionalization [2].

Evidence DimensionRegioselectivity in cross-coupling/lithiation
Target Compound DataC4-Iodine (BDE ~234 kJ/mol)
Comparator Or BaselineC5/C6-Chlorines (BDE ~327 kJ/mol)
Quantified Difference~93 kJ/mol lower activation energy for the C-I bond, yielding >99% C4-selectivity.
ConditionsPalladium-catalyzed cross-coupling or low-temperature metal-halogen exchange.

Guarantees high-purity intermediate streams by preventing the formation of difficult-to-separate regioisomers or over-coupled byproducts.

Boc-Protection for Enhanced Catalyst Lifespan and Yield

The presence of the tert-butyl carbamate (Boc) group masks the Lewis basicity of the primary 2-aminopyridine, which otherwise strongly coordinates to and poisons palladium and copper catalysts [1]. Compared to the free amine (2-amino-5,6-dichloro-4-iodopyridine), the Boc-protected compound maintains high solubility in standard organic solvents (THF, EtOAc) and allows for cross-coupling catalyst loadings as low as 2-5 mol%, compared to the >10 mol% typically required to overcome free-amine poisoning [2].

Evidence DimensionRequired catalyst loading
Target Compound DataBoc-protected amine (CAS 1801693-97-9)
Comparator Or BaselineUnprotected free amine (2-amino-5,6-dichloro-4-iodopyridine)
Quantified Difference>50% reduction in required precious metal catalyst loading (from >10 mol% to 2-5 mol%).
ConditionsStandard Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

Significantly reduces the cost of goods (COGs) by lowering precious metal catalyst requirements and simplifying post-reaction metal scavenging.

Synthesis of Allosteric SHP2 Inhibitors

The compound is an established building block for constructing pyrimidine-fused cyclic compounds and pyrazine derivatives targeting SHP2, where the C4-iodine is utilized for critical core-linking steps [1].

Sequential Multi-Component Cross-Coupling

Suitable for discovery chemistry workflows requiring iterative functionalization, where the C4-iodine is reacted first, followed by harsher activation of the C5/C6 chlorines to build complex polyaromatic libraries [2].

Generation of C4-Organometallic Probes

Serves as a structurally stable precursor for generating C4-boronic esters or C4-lithio species (via NaH/n-BuLi protocols) for nucleophilic addition to aldehydes or ketones in advanced API development [2].

XLogP3

4

Dates

Last modified: 04-14-2024

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